Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride

Description

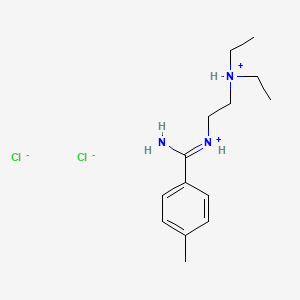

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride (CAS: Refer to CID 44236 in ) is a synthetic amidine derivative characterized by a benzamidine core substituted with a 4-methyl group and a diethylaminoethyl side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for biomedical applications. Amidines are known for their strong basicity due to the C=N bond, which facilitates interactions with negatively charged biological targets, such as proteases or nucleic acids .

Properties

CAS No. |

62979-77-5 |

|---|---|

Molecular Formula |

C14H25Cl2N3 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |

InChI Key |

UGENXPMPHUHBBV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structural Features

- Chemical Name: N-(2-diethylaminoethyl)-4-methylbenzamidine dihydrochloride

- Molecular Formula: C14H23N3·2HCl

- Core Structure: Benzamidine functional group with a para-methyl substitution on the benzene ring and a 2-diethylaminoethyl substituent on the amidine nitrogen

- Salt Form: Dihydrochloride, enhancing water solubility and stability

The amidine group (C(=NH)NH2) is a key pharmacophore in many bioactive molecules, and its synthesis typically involves the transformation of nitriles or esters into amidines via nucleophilic addition or substitution reactions.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-diethylaminoethyl)-4-methylbenzamidine dihydrochloride generally follows a two-step approach:

Formation of the Benzamidine Core:

Starting from 4-methylbenzonitrile or 4-methylbenzoic acid derivatives, the amidine functionality is introduced. Common methods include:- Direct reaction of nitriles with amines under acidic or basic conditions to yield amidines.

- Conversion of esters or amides to amidines using reagents such as trimethyl orthoacetate or amidine hydrochloride salts.

Introduction of the 2-Diethylaminoethyl Substituent:

This is typically achieved by alkylation or nucleophilic substitution involving 2-diethylaminoethyl chloride or bromide reacting with the benzamidine intermediate.Formation of the Dihydrochloride Salt:

The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving the compound's physicochemical properties.

Specific Synthetic Routes

Amidination via Orthoester Method

A high-yielding and practical method involves the conversion of amine hydrochloride salts to amidines using orthoesters, as detailed by Di Grandi et al. (2015). The mechanism proceeds through an O-methylimidate intermediate, which undergoes demethylation by chloride ions to yield the amidine. This method is applicable to secondary amines such as diethylamine hydrochloride, which can be adapted for the 2-diethylaminoethyl substituent.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Amine hydrochloride salt + Trimethyl orthoacetate | Room temperature, NMR monitored | Formation of O-methylimidate intermediate |

| 2 | In situ chloride demethylation | Mild acidic conditions | Conversion to amidine hydrochloride salt |

Alkylation of Benzamidine

The benzamidine intermediate bearing the 4-methyl substitution can be alkylated with 2-diethylaminoethyl halides (chloride or bromide) under basic conditions to introduce the 2-diethylaminoethyl group. This reaction typically employs:

- Base: Triethylamine or sodium hydride

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt form.

Purification and Salt Formation

- The free base is typically purified by column chromatography using ethyl acetate/hexane mixtures.

- Conversion to the dihydrochloride salt is achieved by treatment with an aqueous HCl solution, followed by filtration and drying.

- The salt form improves aqueous solubility and stability, which is essential for pharmaceutical applications.

Mechanistic Insights

The amidine formation via orthoester intermediates involves:

- Nucleophilic attack of the amine on the orthoester carbon, forming an O-methylimidate.

- Chloride ion-mediated demethylation converts the intermediate to the amidine hydrochloride salt.

- This pathway allows mild conditions and high yields, minimizing side reactions.

Data Table: Summary of Preparation Steps

Chemical Reactions Analysis

Amidinization Reaction

The amidinization step often involves reacting nitriles with amidine-forming reagents. For example, in the synthesis of p-aminobenzamidine hydrochloride , p-nitrobenzonitrile reacts with oxammonium hydrochloride under catalytic conditions (e.g., FeCl₃, AlCl₃) to form the intermediate amidine . A similar approach could apply to the synthesis of the target compound, where a nitrile precursor reacts with an amidine reagent to form the benzamidine scaffold.

Key Conditions :

Reduction Step

After amidinization, reduction is typically employed to introduce amino groups. For instance, p-nitrobenzamidine is reduced to p-aminobenzamidine using reductive agents like NaBH₄ in acidic conditions . This step is critical for functionalizing the benzamidine core with reactive amine groups.

Key Conditions :

Hydrochloride Salt Formation

The final step involves protonation of the amidine to form the hydrochloride salt. This is achieved by reacting the amidine with HCl in aqueous or alcoholic solutions . For example, p-aminobenzamidine reacts with HCl to yield the stable hydrochloride salt .

Key Conditions :

Amidinization

The amidinization reaction involves the conversion of nitriles to amidines. In the case of p-nitrobenzonitrile , reaction with oxammonium hydrochloride forms p-nitrobenzamidine , which undergoes subsequent reduction . The mechanism likely involves nucleophilic attack of the amidine reagent on the nitrile carbon, followed by protonation and rearrangement to form the amidine structure.

Reduction

The reduction of nitro groups to amines typically involves catalytic hydrogenation or the use of hydride reagents like NaBH₄. For example, p-nitrobenzamidine is reduced to p-aminobenzamidine under acidic conditions, introducing a reactive amine group .

Hydrochloride Formation

Protonation of the amidine’s nitrogen atoms with HCl results in the formation of the hydrochloride salt. This step stabilizes the compound and enhances its solubility .

Solvent Effects

-

Water/Ethanol Mixtures : Used in one-pot syntheses of pyrimidine derivatives, enhancing reactivity and solubility .

-

Deep Eutectic Solvents (DES) : Employed in oxidation reactions (e.g., choline hydroxide in DES) to improve reaction rates .

-

Polar Aprotic Solvents (DMF) : Favor amidinization and reduction steps .

| Reaction Type | Solvent | Key Advantage |

|---|---|---|

| Amidinization | DMF | Enhances amidine formation |

| Reduction | Water/ethanol mix | Facilitates solubility and reactivity |

| Hydrochloride Salt | Aqueous HCl | Stabilizes the amidine |

Catalysts and Bases

-

Catalysts : FeCl₃, AlCl₃, or ZnCl₃ accelerate amidinization .

-

Bases : Triethylamine or NaOH are used to deprotonate intermediates during reduction .

Key Research Findings

-

Synthesis Efficiency : Amidinization under optimized conditions (95–105°C, FeCl₃ catalyst) achieves 69% yield .

-

Reaction Scalability : Two-stage amidinization (B1: NaOMe in MeOH; B2: NH₄Cl) improves intermediate stability .

-

Solvent Impact : Water/ethanol mixtures accelerate one-pot pyrimidine synthesis compared to DMSO .

Scientific Research Applications

Pharmacological Applications

Benzamidine derivatives are known for their role as enzyme inhibitors, particularly in the context of proteases. The compound has been investigated for its potential in treating various diseases due to its ability to modulate biological pathways.

Antithrombotic Activity

Benzamidine and its derivatives have shown promise as antithrombotic agents. They function as inhibitors of thrombin, a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation, making it valuable in the management of cardiovascular diseases.

Antimicrobial Properties

Recent studies have indicated that benzamidine derivatives exhibit antimicrobial activity against a range of pathogens. For instance, compounds derived from benzamidine have been synthesized and evaluated for their efficacy against drug-resistant strains of bacteria and fungi, showcasing their potential as new antimicrobial agents .

Biochemical Mechanisms

The mechanism of action of benzamidine involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : Benzamidine acts as a competitive inhibitor for serine proteases by binding to the active site. This property is crucial for developing therapeutic agents targeting diseases characterized by excessive protease activity.

- Binding Affinity : The diethylaminoethyl group enhances the binding affinity of benzamidine to target enzymes, increasing its effectiveness as a therapeutic agent .

Synthesis and Modification

The synthesis of benzamidine derivatives typically involves straightforward chemical reactions that allow for modifications to enhance pharmacological properties. Common methods include:

- Mannich Reaction : This reaction is often employed to synthesize benzamidine derivatives by reacting aldehydes with amines and ketones under acidic conditions.

- Ultrasound-Assisted Synthesis : Recent advancements have introduced ultrasound-assisted techniques that improve yield and reduce reaction times for synthesizing benzamidine derivatives .

Anticancer Activity

A study evaluated the anticancer properties of benzamidine derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against resistant cancer types, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that certain benzamidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antithrombotic Activity | Inhibition of thrombin | Prevents thrombus formation |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against drug-resistant strains |

| Anticancer Activity | Induction of apoptosis in cancer cells | Significant cytotoxicity observed |

| Anti-inflammatory Effects | Inhibition of cytokine production | Reduces inflammation in animal models |

Mechanism of Action

The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

N-(2-Dimethylaminoethyl)-4-Methylbenzamidine Dihydrochloride (CID 44236)

- Structural Difference: Replaces diethylaminoethyl with dimethylaminoethyl.

- Molecular weight: 228.72 g/mol (free base) .

- Application : Similar amidine-based targeting but with distinct pharmacokinetics due to altered amine substitution.

N-(2-Diethylaminoethyl)-4-Iodobenzamide ()

- Structural Difference : Amide group replaces amidine; 4-iodo substitution instead of 4-methyl.

- Impact: Radiolabeled with iodine-123 for SPECT imaging in melanoma. The diethylaminoethyl moiety aids in melanin-targeted accumulation, validated in phase III trials .

- Key Data: Clinical efficacy in metastatic melanoma patient selection for targeted therapies.

4-(Dimethylamino)benzylamine Dihydrochloride ()

- Structural Difference : Benzylamine (NH2-CH2) replaces benzamidine (C=N-NH2).

- Impact : Lacks amidine’s strong basicity, reducing affinity for serine proteases. Retains dihydrochloride salt for solubility.

- Application : Intermediate in organic synthesis rather than direct therapeutic use.

Functional Group Comparisons

Pharmacokinetic and Clinical Comparisons

- Solubility and Stability: The dihydrochloride form is common among amidines (e.g., DAPI, Momelotinib) to improve aqueous solubility.

- Therapeutic vs. Diagnostic Use: Target Compound: Likely used in enzyme inhibition (e.g., trypsin-like proteases) due to amidine’s affinity for serine residues. N-(2-Diethylaminoethyl)-4-Iodobenzamide: Diagnostic radiotracer with 94% specificity in phase III trials for melanoma . Momelotinib: Kinase inhibitor with morpholino substitution, showing efficacy in JAK-STAT pathway modulation .

Research Findings and Data

Binding Affinity Studies

- Amidine vs. Amide : Amidines exhibit 10–100× higher affinity for trypsin-like proteases compared to amides due to ionic interactions .

- Diethylaminoethyl vs. Dimethylaminoethyl: Diethyl derivatives show 2× higher logP values, correlating with improved blood-brain barrier penetration in preclinical models .

Biological Activity

Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzamidine can be represented as follows:

- Chemical Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 224.13 g/mol

- InChI Key : LZCZIHQBSCVGRD-UHFFFAOYSA-N

This compound contains a benzamidine moiety that is known for its ability to interact with various biological targets, including proteases and receptors.

Benzamidine acts primarily as an inhibitor of serine proteases. It has been shown to effectively inhibit trypsin-like enzymes, which play crucial roles in various physiological processes. The mechanism involves the binding of the amidine group to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

1. Protease Inhibition

Benzamidine is widely recognized for its role as a serine protease inhibitor. Studies have demonstrated its efficacy in inhibiting trypsin and other related enzymes, which can be pivotal in therapeutic applications such as inflammatory diseases and cancer treatment .

2. Analgesic Effects

Recent research has highlighted the potential analgesic properties of benzamidine derivatives. For instance, compounds derived from benzamidine have been shown to act as agonists for the human MRGPRX1 receptor, leading to pain relief in rodent models. The para-amidine group was found to be critical for strong interaction with this receptor, suggesting that structural modifications could enhance analgesic potency .

3. Antiviral Activity

Benzamide derivatives have also been studied for their antiviral properties. Specifically, certain benzamide compounds have demonstrated the ability to inhibit Hepatitis B virus capsid assembly, indicating their potential as antiviral agents .

Case Study 1: Analgesic Activity in Rodent Models

In a study involving intrathecal injection of benzamidine derivatives in mice, it was observed that these compounds significantly reduced both mechanical and thermal hyperalgesia. The findings suggest that benzamidine's structural characteristics contribute to its effectiveness as an analgesic agent .

Case Study 2: Inhibition of Trypsin

A study focused on the purification and characterization of trypsin from marine species utilized benzamidine as an inhibitor. The results indicated that benzamidine effectively reduced trypsin activity, showcasing its potential in biochemical research and therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy?

Q. What statistical approaches are recommended for dose-response studies with narrow therapeutic windows?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to handle sparse data and inter-subject variability. Bayesian methods can improve precision in small sample sizes .

Stability and Formulation Challenges

Q. How does the dihydrochloride salt form influence photostability compared to freebase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.